

# Chemical and physical properties of Furaneol for analytical chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Furaneol

Cat. No.: B144009

[Get Quote](#)

## Furaneol: A Comprehensive Technical Guide for Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of **Furaneol** (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in a wide variety of fruits and processed foods. This document details its analytical characterization, including established experimental protocols for its quantification and the pathways of its formation.

## Core Chemical and Physical Properties

**Furaneol**, also known as strawberry furanone, is a heterocyclic organic compound that contributes a characteristic sweet, fruity, and caramel-like aroma. Its physical and chemical properties are crucial for developing analytical methods for its detection and quantification in various matrices.

## General and Physical Properties

| Property                                   | Value                                                                                        | Source(s)    |
|--------------------------------------------|----------------------------------------------------------------------------------------------|--------------|
| Molecular Formula                          | C <sub>6</sub> H <sub>8</sub> O <sub>3</sub>                                                 | [1][2]       |
| Molecular Weight                           | 128.13 g/mol                                                                                 | [1][2]       |
| CAS Number                                 | 3658-77-3                                                                                    | [1][2]       |
| Appearance                                 | White to light yellow crystalline powder/solid                                               | [1][3]       |
| Melting Point                              | 73-77 °C                                                                                     | [2][4][5]    |
| Boiling Point                              | 188 - 216 °C                                                                                 | [1][4][6]    |
| Solubility                                 | Soluble in water, ethanol, and oil. Water solubility: 0.315 g/mL at 25 °C, 176 g/L at 20 °C. | [1][2][6][7] |
| Vapor Pressure                             | 0.008 mmHg at 25 °C                                                                          | [1][5][6]    |
| pKa                                        | 8.56 at 20 °C                                                                                | [1][6]       |
| logP (Octanol/Water Partition Coefficient) | 0.95 at 20 °C                                                                                | [1]          |

## Spectroscopic and Chromatographic Data

| Property                                        | Value                                                | Source(s) |
|-------------------------------------------------|------------------------------------------------------|-----------|
| <sup>1</sup> H NMR (90 MHz, CDCl <sub>3</sub> ) | δ (ppm): 1.451, 2.262, 4.508                         | [8]       |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> )        | δ (ppm): 13.55, 16.42, 80.22, 134.08, 175.14, 198.95 | [8]       |
| Mass Spectrum (GC-MS, EI)                       | Major m/z peaks: 128, 43, 57, 29, 55                 | [1]       |
| Kovats Retention Index (non-polar column)       | 1068, 1075, 1078                                     | [1]       |
| Kovats Retention Index (polar column, DB-Wax)   | 2039                                                 | [9]       |

## Analytical Methodologies

The quantification of **Furaneol** in complex matrices such as food and beverages presents analytical challenges due to its polarity and potential for thermal degradation. Several methods have been developed to overcome these challenges, primarily involving gas chromatography (GC) and high-performance liquid chromatography (HPLC).

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **Furaneol**. Due to **Furaneol**'s polarity, direct injection can be challenging, often necessitating sample preparation steps such as extraction and derivatization.

Experimental Protocol: Solid-Phase Microextraction (SPME) with Derivatization followed by GC-MS

This method is suitable for the analysis of **Furaneol** in aqueous samples like fruit juices.[1][2]

- Sample Preparation and Derivatization:
  - To a 10 mL sample of fruit juice, add a suitable internal standard.
  - Adjust the sample to a basic pH.
  - Add pentafluorobenzyl bromide (PFBr) as a derivatizing agent. This reaction converts the polar hydroxyl group of **Furaneol** into a less polar, more volatile ether, making it more amenable to GC analysis.[1][2]
  - Heat the mixture at an elevated temperature to facilitate the derivatization reaction.[1][2]
- Solid-Phase Microextraction (SPME):
  - Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the heated sample vial.
  - Allow the derivatized **Furaneol** to partition onto the fiber for a defined period.

- GC-MS Analysis:
  - Injector: Thermally desorb the analyte from the SPME fiber in the hot GC inlet.
  - Column: Use a capillary column suitable for flavor analysis, such as a CP-WAX 52 CB (30 m x 0.25 mm x 0.25  $\mu$ m).[6]
  - Oven Program: A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 10°C/min to 200°C and holds for 5 minutes.[6]
  - Carrier Gas: Helium at a constant flow rate (e.g., 0.5 mL/min).[6]
  - MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized **Furaneol**. The specific ions for underivatized **Furaneol** are m/z 43, 57, and 128.[6]

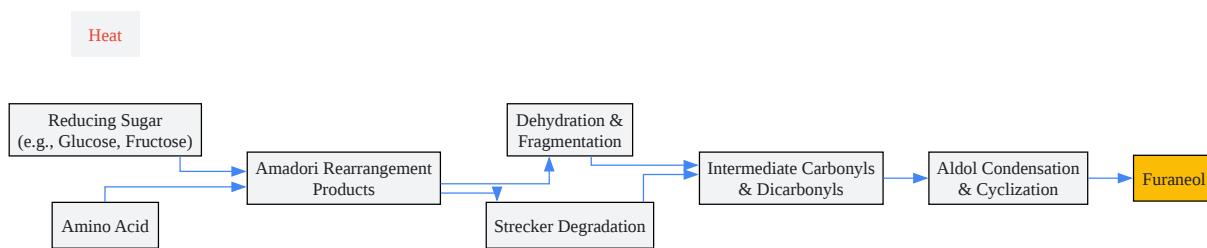
## High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers an alternative to GC, avoiding the need for high temperatures that can potentially degrade **Furaneol**.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This method is applicable for the analysis of **Furaneol** and its derivatives in strawberries.[10]

- Sample Extraction:
  - Homogenize the strawberry sample with water.
  - Centrifuge the homogenate to separate the solid and liquid phases.
  - Filter the supernatant before injection.
- HPLC Analysis:
  - Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).[10]

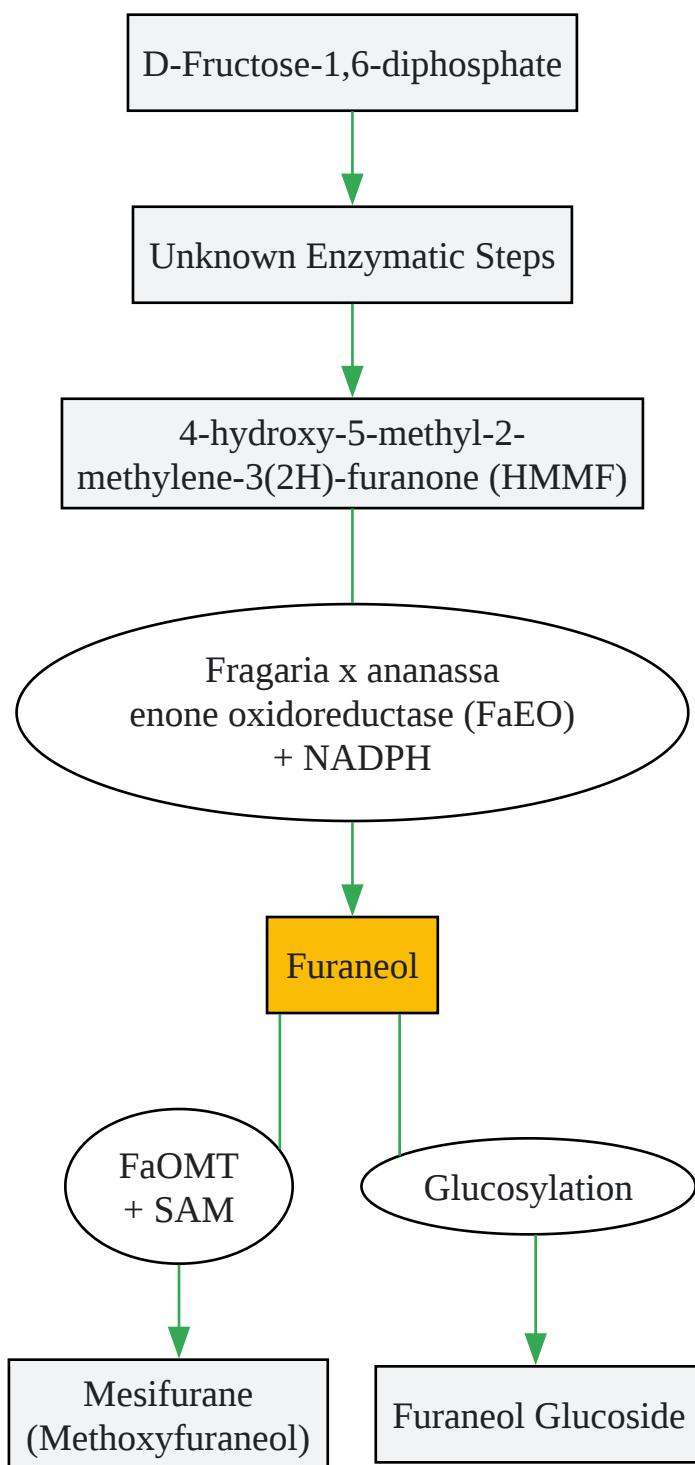

- Mobile Phase: A binary gradient of an acetate buffer and methanol.[10]
- Detection: UV detector set at 280 nm.[10]
- Quantification: Use an external standard calibration curve of **Furaneol**.

## Formation and Biosynthesis Pathways

**Furaneol** is formed through both enzymatic and non-enzymatic pathways, primarily the Maillard reaction in processed foods and biosynthetic pathways in fruits like strawberries.

### Maillard Reaction Pathway

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide range of flavor and color compounds, including **Furaneol**.[11][12]




[Click to download full resolution via product page](#)

Caption: General pathway for **Furaneol** formation via the Maillard reaction.

### Biosynthesis Pathway in Strawberry

In strawberries, **Furaneol** is synthesized enzymatically from fructose-1,6-diphosphate. A key enzyme in this pathway is the *Fragaria x ananassa* enone oxidoreductase (FaEO), formerly known as quinone oxidoreductase (FaQR).[6][8][11]



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Furaneol** and its derivatives in strawberries.

## Biological Activity and Significance

Recent studies have highlighted several biological activities of **Furaneol** beyond its role as a flavor compound. It has been shown to possess antioxidant, antimicrobial, and anti-inflammatory properties.[2][13][14] Furthermore, **Furaneol** has been identified as a specific agonist for the human odorant receptor OR5M3, providing insight into the molecular basis of its aroma perception.[7][15] Its formation and presence are therefore of significant interest not only in food science for flavor chemistry but also in the context of food's impact on human health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Furaneol: Biosynthesis and Pharmacological Activities \_Chemicalbook [chemicalbook.com]
- 2. 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone | 10230-62-3 | Benchchem [benchchem.com]
- 3. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry \_Chemicalbook [chemicalbook.com]
- 4. imreblank.ch [imreblank.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Levels of Furaneol in Msalais Wines: A Comprehensive Overview of Multiple Stages and Pathways of Its Formation during Msalais Winemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Chemical and physical properties of Furaneol for analytical chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144009#chemical-and-physical-properties-of-furaneol-for-analytical-chemistry>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)